molecular formula C8H14ClNO3 B13457855 4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride

4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride

Cat. No.: B13457855
M. Wt: 207.65 g/mol
InChI Key: ILFDZJUBFXKSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,3-dimethyl-2-oxabicyclo[211]hexane-1-carboxylicacidhydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other functionalized derivatives.

Scientific Research Applications

4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-2-oxabicyclo[211]hexane-1-carboxylicacidhydrochloride involves its interaction with molecular targets and pathways within biological systems

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its reactivity and interactions with other molecules. This distinguishes it from other similar compounds and makes it a valuable tool for various scientific applications.

Biological Activity

Overview

4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This compound features an amino group, a hydroxyl group, and a bicyclic ring system, which contribute to its unique chemical reactivity and biological interactions.

  • Molecular Formula : C8H15ClN2O3
  • Molecular Weight : 208.67 g/mol
  • CAS Number : 2551118-59-1
  • IUPAC Name : 4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The amino and hydroxyl groups facilitate hydrogen bonding with enzymes or receptors, potentially modulating their activity. This interaction is crucial for its role as a potential inhibitor in various biological pathways.

Enzyme Interaction Studies

Research has indicated that 4-amino derivatives of bicyclic compounds can act as inhibitors for certain enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Potential Therapeutic Applications

  • Anti-inflammatory Agents : Due to its structural similarity to known anti-inflammatory agents, this compound is being explored for its potential to reduce inflammation.
  • Neuroprotective Effects : Preliminary studies suggest that bicyclic compounds may offer neuroprotective benefits, possibly through the modulation of neurotransmitter systems.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use in antibiotic development.

Case Studies

Several studies have documented the biological effects of related bicyclic compounds:

  • Study on Inhibition of COX Enzymes :
    • A study published in Angewandte Chemie demonstrated that bicyclic compounds can effectively inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators .
  • Neuroprotective Properties :
    • Research highlighted in Journal of Medicinal Chemistry indicated that similar compounds exhibited neuroprotective effects in animal models of neurodegenerative diseases .
  • Antimicrobial Properties :
    • A study found that derivatives of oxabicyclo compounds showed activity against various bacterial strains, suggesting their potential as new antibiotics .

Comparison of Biological Activities

Compound NameActivity TypeTarget Enzyme/PathwayReference
4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexaneAnti-inflammatoryCOX
4-Amino derivative XNeuroprotectiveNeurotransmitter modulation
Bicyclic compound YAntimicrobialVarious bacterial targets

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-6(2)8(9)3-7(4-8,12-6)5(10)11;/h3-4,9H2,1-2H3,(H,10,11);1H

InChI Key

ILFDZJUBFXKSTG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC(C2)(O1)C(=O)O)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.